molecular formula C14H10ClN5O2 B11319640 N-(5-chloro-2-hydroxyphenyl)-4-(1H-tetrazol-1-yl)benzamide

N-(5-chloro-2-hydroxyphenyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11319640
M. Wt: 315.71 g/mol
InChI Key: WAVXXUZYZBUJIG-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic benzamide derivative characterized by a chlorinated hydroxyphenyl group and a tetrazole ring. Its molecular formula is C₁₄H₁₀ClN₅O₂, with a molecular weight of 315.71 g/mol . The compound’s structure includes a benzamide core bonded to a 5-chloro-2-hydroxyphenyl substituent and a 1H-tetrazole ring at the para position of the benzene ring.

Properties

Molecular Formula

C14H10ClN5O2

Molecular Weight

315.71 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C14H10ClN5O2/c15-10-3-6-13(21)12(7-10)17-14(22)9-1-4-11(5-2-9)20-8-16-18-19-20/h1-8,21H,(H,17,22)

InChI Key

WAVXXUZYZBUJIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)O)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reaction: The tetrazole derivative is then coupled with 5-chloro-2-hydroxybenzoic acid using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide)

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles (amines, thiols), base (NaOH)

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds containing the tetrazole moiety, including N-(5-chloro-2-hydroxyphenyl)-4-(1H-tetrazol-1-yl)benzamide, exhibit significant anticancer properties. A study highlighted the structure-activity relationship (SAR) of tetrazole derivatives, which demonstrated promising cytotoxic effects against various cancer cell lines. The presence of the tetrazole ring enhances the interaction with biological targets, potentially inhibiting tumor growth .

Antiallergic Properties
The compound has also been evaluated for its antiallergic activities. A series of related compounds were tested for their efficacy in rat models, showing that certain derivatives possess potent antiallergic effects, significantly outperforming established treatments like disodium cromoglycate . This suggests that this compound could be a candidate for further development in allergy treatment.

Pharmacological Insights

Mechanism of Action
The pharmacological mechanisms underlying the activity of this compound are linked to its ability to modulate specific biochemical pathways involved in inflammation and cell proliferation. The tetrazole group is known to interact with enzymes and receptors, influencing cellular responses to external stimuli .

Inhibition of Enzymatic Activity
Studies have shown that compounds with similar structures can act as inhibitors of enzymes such as IMPDH (inosine monophosphate dehydrogenase), which plays a crucial role in nucleotide synthesis. This inhibition can lead to immunosuppressive effects, making these compounds valuable in transplant medicine and autoimmune disease management .

Material Science Applications

Synthesis of Novel Polymers
this compound can serve as a precursor for synthesizing novel polymeric materials. The incorporation of tetrazole into polymer chains has been shown to enhance thermal stability and mechanical properties, making these materials suitable for advanced applications in coatings and composites .

Case Studies and Experimental Findings

StudyFocusFindings
Anticancer Activity Study Tested against various cancer cell linesSignificant cytotoxicity observed; structure-activity relationship established
Antiallergic Activity Research Evaluated in rat modelsCompound showed ID50 values significantly lower than traditional treatments
Enzyme Inhibition Study Investigated IMPDH inhibitionDemonstrated potential for immunosuppressive applications

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-4-(1H-tetrazol-1-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Features :

  • Functional Groups : Chlorine (electron-withdrawing), hydroxyl (polar, hydrogen-bonding), and tetrazole (acidic, aromatic heterocycle).
  • Synthesis : Typically involves coupling 5-chloro-2-hydroxyaniline with 4-(1H-tetrazol-1-yl)benzoyl chloride under controlled conditions. Advanced purification techniques, such as continuous flow reactors, are employed to optimize yield and purity .

The structural and functional uniqueness of N-(5-chloro-2-hydroxyphenyl)-4-(1H-tetrazol-1-yl)benzamide becomes evident when compared to related benzamide derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents Key Differences Biological Activity Reference
This compound C₁₄H₁₀ClN₅O₂ - 5-Cl, 2-OH (phenyl)
- Tetrazole (benzamide)
Baseline compound Potential enzyme inhibition (e.g., PFOR in anaerobic organisms)
N-(5-chloro-2,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide C₁₆H₁₄ClN₅O₃ - 5-Cl, 2,4-OCH₃ (phenyl)
- Tetrazole (benzamide)
Methoxy groups enhance lipophilicity Antimicrobial activity; improved pharmacokinetics
N-(4-bromo-2-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide C₁₄H₉BrFN₅O - 4-Br, 2-F (phenyl)
- Tetrazole (benzamide)
Bromine (bulky substituent) and fluorine (electronegative) Enhanced receptor binding affinity
N-(2-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide C₁₅H₁₃N₅O₂ - 2-OCH₃ (phenyl)
- Tetrazole (benzamide)
Methoxy instead of chloro-hydroxyl Anti-inflammatory properties
N-[2-(4-sulfamoylphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide C₁₆H₁₆N₆O₃S - Sulfamoyl group (ethyl linker)
- Tetrazole (benzamide)
Sulfamoyl enhances solubility and target specificity Antibacterial and antitumor activity
Key Findings :

Substituent Effects: Chlorine and Hydroxyl Groups: In the target compound, the 5-chloro-2-hydroxyphenyl group balances lipophilicity and polarity, enabling membrane permeability while retaining hydrogen-bonding capacity. This contrasts with methoxy-substituted analogs (e.g., ), which exhibit higher lipophilicity but reduced solubility .

Tetrazole Positioning :

  • The para-substituted tetrazole in the target compound allows optimal spatial orientation for enzyme interactions, similar to carboxylate bioisosteres. In contrast, meta-substituted tetrazoles (e.g., ) show reduced binding affinity due to altered geometry .

Biological Activity :

  • The hydroxyl group in the target compound may confer antioxidant properties, unlike methoxy or sulfamoyl derivatives .
  • Compounds with sulfamoyl groups (e.g., ) demonstrate enhanced antimicrobial activity, but the target compound’s hydroxyl group provides a unique balance of reactivity and stability .

Synthetic Complexity :

  • The target compound’s synthesis is less complex than derivatives with multiple halogens (e.g., ) or extended linkers (e.g., ), making it more scalable for industrial production .

Biological Activity

N-(5-chloro-2-hydroxyphenyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic compound belonging to the class of benzamides, characterized by its unique structural features, including a tetrazole ring and a chlorinated hydroxyphenyl group. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC14H10ClN5O2
Molecular Weight315.71 g/mol
IUPAC NameN-(5-chloro-2-hydroxyphenyl)-4-(tetrazol-1-yl)benzamide
InChIInChI=1S/C14H10ClN5O2/c15-10-3-6-13(21)12(7-10)17-14(22)9-1-4-11(5-2-9)20-8-16-18-19-20/h1-8,21H,(H,17,22)

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The tetrazole moiety may enhance the compound's binding affinity to various receptors and enzymes, potentially modulating their activity. Detailed biochemical studies are required to elucidate the precise pathways involved in its action.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related benzamide derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 μM . The presence of electron-withdrawing groups like chlorine in the structure is believed to enhance antibacterial activity by increasing lipophilicity and improving membrane permeability .

Anticancer Potential

The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that benzamide derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific action of this compound on cancer cell lines remains an area for further exploration.

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory potential of benzamide derivatives. The mechanism may involve inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. Research has shown that certain structural modifications can significantly enhance COX inhibition .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various benzamide derivatives against common pathogens. This compound was included in the assay, demonstrating comparable efficacy against Escherichia coli and Candida albicans with MIC values in the low micromolar range .

Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications at specific positions on the benzene ring could significantly affect biological activity. The introduction of halogen substituents was found to enhance both antimicrobial and anticancer activities, suggesting that further optimization could yield more potent derivatives .

Q & A

Basic: What are the recommended synthetic routes for N-(5-chloro-2-hydroxyphenyl)-4-(1H-tetrazol-1-yl)benzamide, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves coupling a substituted benzoyl chloride with an amine-containing heterocycle. For example, a thiazole-2-amine derivative was synthesized by reacting 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride in pyridine, followed by purification via column chromatography and recrystallization from methanol . To optimize purity:

  • Use stoichiometric control (equimolar ratios of reactants) and monitor reaction progress via TLC.
  • Purify intermediates using NaHCO₃ washes to remove acidic byproducts.
  • Final recrystallization in polar solvents (e.g., methanol) enhances crystallinity and reduces impurities .

Basic: How is the molecular structure of this compound characterized using crystallographic techniques?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for structural elucidation. Key steps include:

  • Growing high-quality crystals via slow evaporation in methanol or ethanol.
  • Analyzing hydrogen bonding patterns (e.g., N–H⋯N interactions forming centrosymmetric dimers) and π-π stacking using software like SHELX .
  • Refinement with riding models for H atoms (C–H = 0.93 Å, N–H = 0.86 Å) and thermal displacement parameters (Uiso) .

Basic: What initial biological screening approaches are used to identify its enzyme targets?

Methodological Answer:
Label-free affinity screening (e.g., differential light scattering) identifies binding to enzymes like alanine dehydrogenase (AlaDH). Follow-up steps include:

  • Enzyme kinetic assays (e.g., NADH oxidation inhibition) to measure IC50 values.
  • Competitive binding studies with known substrates (e.g., ATP or NADH) to confirm target engagement .

Advanced: How can researchers resolve contradictions in reported inhibitory activities against PFOR versus AlaDH?

Methodological Answer:
Discrepancies may arise from assay conditions or enzyme sources. To address this:

  • Standardize assay buffers (pH, cofactors like CoA for PFOR) and enzyme isoforms (e.g., bacterial vs. mammalian AlaDH).
  • Use orthogonal methods (e.g., isothermal titration calorimetry) to compare binding affinities .
  • Perform structural analysis (e.g., docking studies) to identify binding site differences between PFOR and AlaDH .

Advanced: What strategies enhance selectivity of the benzamide-tetrazole scaffold for PARP-1 inhibition?

Methodological Answer:
To improve selectivity for PARP-1:

  • Introduce substituents at the tetrazole N1 position (e.g., methyl groups) to exploit hydrophobic subpockets.
  • Modify the benzamide’s chloro-hydroxy moiety to reduce off-target interactions (e.g., with COX-1) .
  • Validate selectivity via kinase profiling panels and cellular assays (e.g., BRCA-deficient cell lines for PARP-1 dependency) .

Advanced: How do intermolecular interactions in the crystal lattice influence stability and solubility?

Methodological Answer:
Hydrogen bonds (e.g., N–H⋯N and C–H⋯O) and π-π stacking govern lattice stability. For solubility optimization:

  • Disrupt strong dimer-forming interactions (e.g., N–H⋯N) by introducing bulky substituents.
  • Enhance hydrophilicity via sulfonation or PEGylation of the tetrazole ring .
  • Solubility assays (e.g., shake-flask method) in buffers of varying pH can guide salt formation strategies .

Advanced: What computational methods model the binding mode with AlaDH, and how are predictions validated?

Methodological Answer:

  • Docking: Use AutoDock Vina with AlaDH’s crystal structure (PDB ID) to predict binding poses, focusing on the adenosine-binding pocket .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess complex stability (RMSD < 2 Å).
  • Validation: Compare computational ΔG values with experimental Kd from ITC. Mutagenesis (e.g., AlaDH D30A) can confirm critical residues for binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.